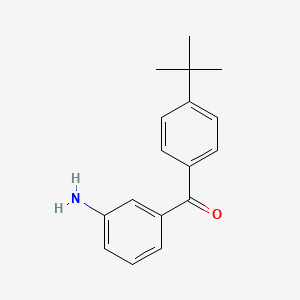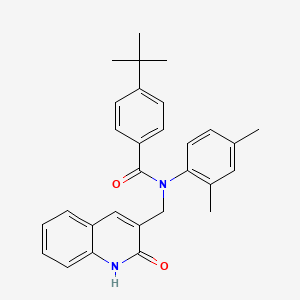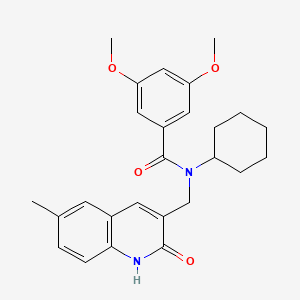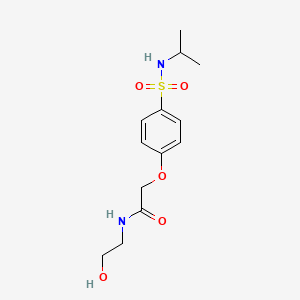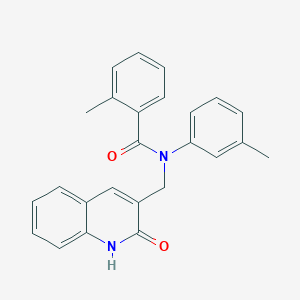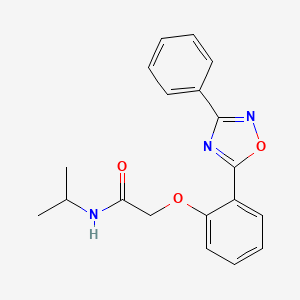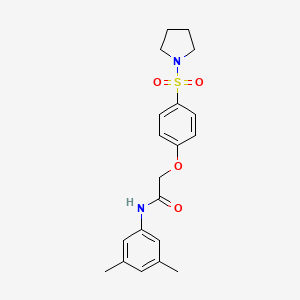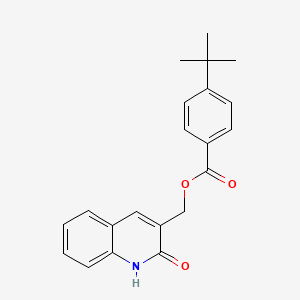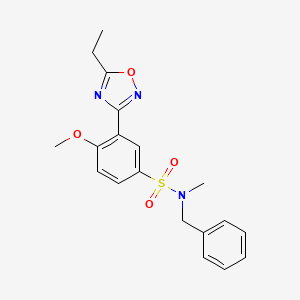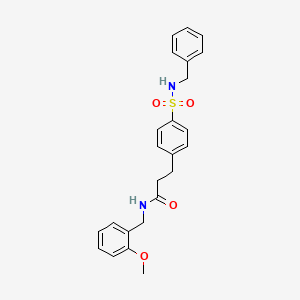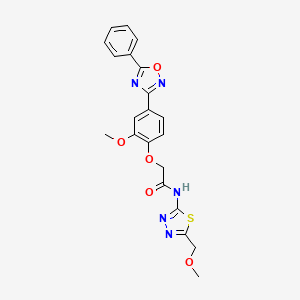![molecular formula C20H23N3O6S B7695911 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as PSPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the development of new therapeutics for various diseases such as diabetes, obesity, and cancer.
Mecanismo De Acción
2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide works by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose tolerance and insulin sensitivity. This compound has also been shown to have anti-cancer properties, as it inhibits the proliferation and survival of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving glucose tolerance and insulin sensitivity, this compound has also been shown to reduce body weight and adiposity in obese mice. This compound has also been shown to have anti-cancer properties, as it inhibits the proliferation and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for PTP1B. This allows researchers to study the specific effects of PTP1B inhibition without affecting other proteins or pathways. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Direcciones Futuras
There are a number of potential future directions for research on 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of new therapeutics for diabetes and obesity based on this compound. Another area of interest is the potential use of this compound in the treatment of cancer, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of 2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 4-(piperidine-1-sulfonyl)phenol, which is then reacted with 3-(trifluoromethyl)aniline to form this compound. The overall synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of application is in the development of new therapeutics for diabetes and obesity. PTP1B is a key regulator of insulin signaling, and the inhibition of this protein has been shown to improve glucose tolerance and insulin sensitivity in animal models. This compound has also been shown to have potential applications in the treatment of cancer, as PTP1B is overexpressed in many types of cancer cells.
Propiedades
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-15-18(6-5-7-19(15)23(25)26)21-20(24)14-29-16-8-10-17(11-9-16)30(27,28)22-12-3-2-4-13-22/h5-11H,2-4,12-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTFOWDRCCGCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

